

Investigating the Thrombolytic Effects of Ampelopsin F: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B15594484*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin F, also known as Dihydromyricetin (DHM), is a flavonoid compound found in high concentrations in plants such as *Ampelopsis grossedentata*. Recent studies have highlighted its potential as an anti-thrombotic agent. These notes provide a comprehensive overview of the experimental evidence and protocols for investigating the thrombolytic and anti-thrombotic effects of **Ampelopsin F**. The compound exerts its effects through a dual mechanism involving the inhibition of platelet activation and the protection of endothelial cells. This document outlines the key findings, detailed experimental protocols, and the underlying signaling pathways, offering a practical guide for researchers in the field of thrombosis and drug discovery.

Data Summary

The anti-thrombotic activity of **Ampelopsin F** has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings from studies investigating its efficacy.

Table 1: In Vitro Effects of **Ampelopsin F** on Platelet and Endothelial Cell Function

Parameter	Agonist	Ampelopsin F Concentration	Effect
Platelet Aggregation	Thrombin	25 μ M	Significant Inhibition
50 μ M	Stronger Inhibition		
100 μ M	Near-complete Inhibition		
P-selectin Expression	Thrombin	50 μ M	Significant Reduction
100 μ M	Pronounced Reduction		
PAC-1 Binding	Thrombin	50 μ M	Significant Reduction
100 μ M	Pronounced Reduction		
Endothelial Tissue Factor Expression	Thrombin	50 μ M	Significant Inhibition
100 μ M	Strong Inhibition		

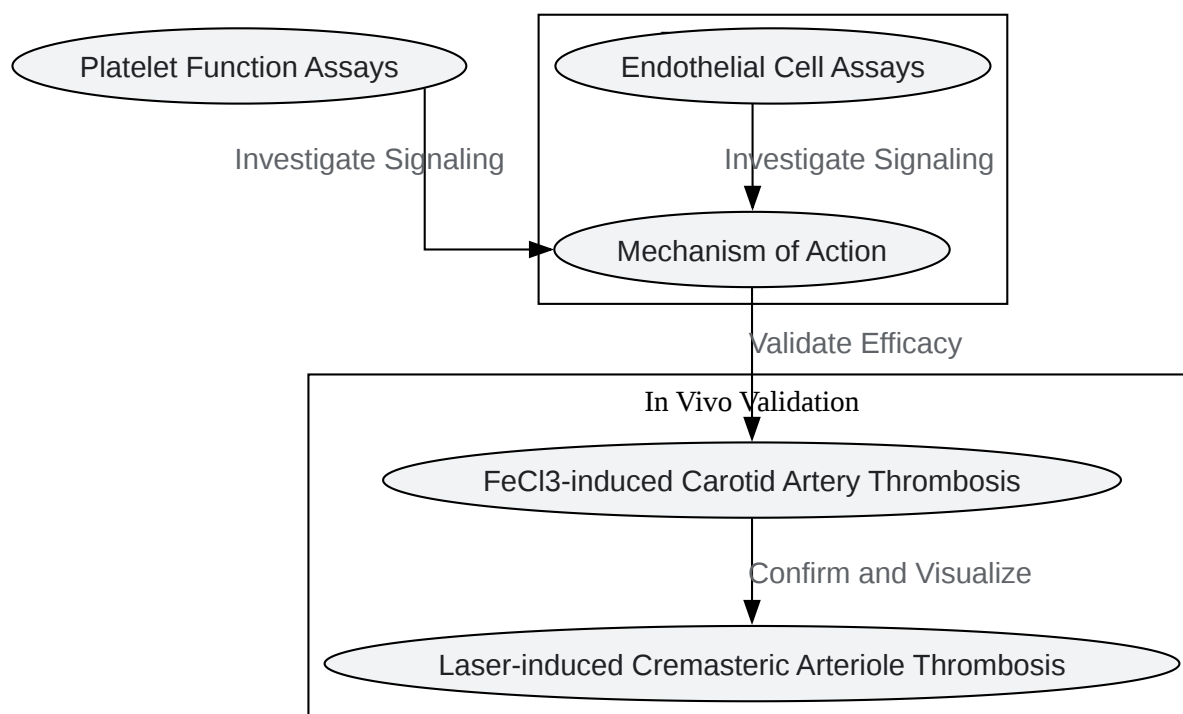
Table 2: In Vivo Anti-thrombotic Effects of **Ampelopsin F** in Mouse Models

Model	Treatment Group	Parameter	Result
FeCl ₃ -induced Carotid Artery Thrombosis	Vehicle (Control)	Mean Occlusion Time	~10 minutes
Ampelopsin F (25 mg/kg)	Mean Occlusion Time	Significantly prolonged (>20 minutes)	
Laser-induced Cremasteric Arteriole Thrombosis	Vehicle (Control)	Platelet Accumulation (MFI)	High
Ampelopsin F (25 mg/kg)	Platelet Accumulation (MFI)	Significantly Reduced	
Vehicle (Control)	Fibrin Accumulation (MFI)	High	
Ampelopsin F (25 mg/kg)	Fibrin Accumulation (MFI)	Significantly Reduced	

MFI: Mean Fluorescence Intensity

Signaling Pathways and Experimental Workflow

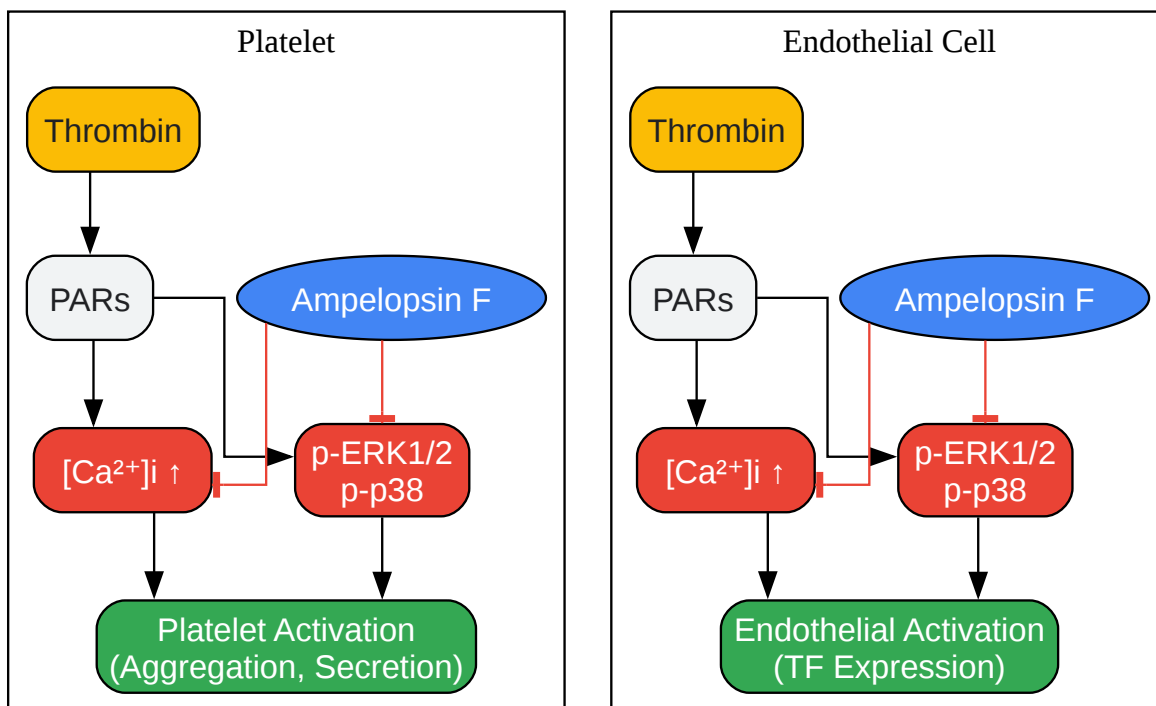
The investigation into the thrombolytic effects of **Ampelopsin F** involves a systematic workflow, starting from in vitro screening to in vivo validation. The compound's mechanism of action targets key signaling pathways in both platelets and endothelial cells.



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Caption: Experimental workflow for investigating **Ampelopsin F**.

Ampelopsin F inhibits thrombus formation by attenuating thrombin-induced signaling in both platelets and endothelial cells. The core of this mechanism involves the inhibition of intracellular calcium mobilization and the subsequent phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com